1-[5-(trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione
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Overview
Description
1-[5-(Trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound characterized by its unique structure, which includes a trityloxy group attached to a dihydrofuran ring, and a pyrimidinedione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione typically involves multiple steps:
Formation of the Dihydrofuran Ring: The dihydrofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Trityloxy Group: The trityloxy group is introduced via a nucleophilic substitution reaction, where a trityl chloride reacts with a hydroxyl group on the dihydrofuran ring in the presence of a base such as pyridine.
Formation of the Pyrimidinedione Moiety: The pyrimidinedione structure is typically formed through a condensation reaction involving urea and a diketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[5-(Trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the pyrimidinedione moiety to a dihydropyrimidine.
Substitution: Nucleophilic substitution reactions can occur at the trityloxy group, where nucleophiles such as amines or thiols replace the trityloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the dihydrofuran ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Compounds with nucleophiles replacing the trityloxy group.
Scientific Research Applications
1-[5-(Trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[5-(trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione depends on its application:
Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate biochemical pathways by inhibiting or activating key enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-[5-(Methoxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione: Similar structure but with a methoxy group instead of a trityloxy group.
1-[5-(Ethoxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione: Contains an ethoxy group instead of a trityloxy group.
Uniqueness
1-[5-(Trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione is unique due to the presence of the bulky trityloxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying steric effects in chemical reactions and for developing new materials with specific properties.
Properties
IUPAC Name |
1-(5-trityloxy-2,5-dihydrofuran-2-yl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c30-23-18-19-29(26(31)28-23)24-16-17-25(32-24)33-27(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19,24-25H,(H,28,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBXXDQXCWZTRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC4C=CC(O4)N5C=CC(=O)NC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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